N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide
Description
N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide is a synthetic organic compound characterized by a 1,2,5-oxadiazole (furazan) ring substituted with a phenyl group at the 4-position and a pentanamide moiety at the 3-position. The 1,2,5-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and versatility in medicinal chemistry, often contributing to enhanced binding affinity and bioavailability in drug candidates . This compound has garnered interest due to its structural similarity to pharmacologically active derivatives, particularly in antiparasitic and CNS-targeting agents.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide |
InChI |
InChI=1S/C13H15N3O2/c1-2-3-9-11(17)14-13-12(15-18-16-13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16,17) |
InChI Key |
PXIUTZAZWQLQFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture until the evolution of hydrogen sulfide ceases .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology and Medicine: This compound has shown promise as an anticancer agent, with studies indicating its potential to inhibit the growth of cancer cells . It is also being explored for its antibacterial and antifungal properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes .
Mechanism of Action
The mechanism by which N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide exerts its effects involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation . The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and preventing cancer cell growth .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide with structurally related compounds:
Notes:
- N-(4-methoxyphenyl)pentanamide demonstrates superior drug-likeness (Lipinski’s rule compliance, Ghose/Veber filters) and lower cytotoxicity relative to its parent compound, albendazole .
Pharmacological Activity
Antiparasitic Activity
- N-(4-methoxyphenyl)pentanamide : Displays anthelmintic activity comparable to albendazole but with significantly reduced cytotoxicity (IC50 >100 µM in human SH-SY5Y cells vs. albendazole’s IC50 of 30 µM) .
CNS-Targeted Activity
- Piperazine- and quinoline-functionalized pentanamides (e.g., 5-(4-arylpiperazin-1-yl)-N-(quinolin-3-yl)pentanamide) exhibit dopamine receptor selectivity, highlighting the role of aromatic/heterocyclic substituents in CNS targeting .
- The oxadiazole ring in this compound may facilitate BBB penetration due to moderate TPSA and logP balance, akin to N-(4-methoxyphenyl)pentanamide’s predicted BBB permeability .
Toxicity and Selectivity
- Oxadiazole derivatives like this compound are less studied but likely share low cytotoxicity profiles due to the absence of reactive functional groups (e.g., albendazole’s carbamate group) .
Biological Activity
N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications supported by various research findings.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C13H15N3O2
- Molecular Weight: 245.28 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CCCCC(=O)NC1=NON=C1C2=CC=CC=C2
The compound features an oxadiazole ring, which is known for its biological activity, and a pentanamide group that enhances its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole moiety can modulate enzyme activities and influence signal transduction pathways. This interaction can lead to various biological effects including:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as cholinesterases and glucosidases, which are crucial in metabolic pathways .
Biological Activities
Antioxidant Activity:
Research indicates that compounds containing oxadiazole rings exhibit significant antioxidant properties. For instance, studies have demonstrated that this compound can scavenge free radicals effectively. This is critical for protecting cells from oxidative stress-related damage.
Anticancer Properties:
this compound has been evaluated for its anticancer effects. In vitro studies reveal that it can inhibit the growth of various cancer cell lines, including pancreatic cancer cells (PANC-1). The mechanism involves inducing apoptosis through modulation of apoptotic signaling pathways .
Case Studies and Experimental Data
A series of studies have shown the efficacy of this compound in different biological assays:
Comparison with Similar Compounds
This compound can be compared with other oxadiazole derivatives to highlight its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-[4-(prop-2-enoxy)phenyl]acetamide | Acetamide group instead of pentanamide | Moderate anticancer effects |
| 1,3,4-Oxadiazole Derivatives | Varied substituents leading to diverse activities | Antimicrobial and antioxidant properties |
| 1,2,4-Oxadiazole Derivatives | Different regioisomeric forms | Varying enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
